Home > Products > Screening Compounds P62623 > Thalidomide-5'-C6-OH
Thalidomide-5'-C6-OH -

Thalidomide-5'-C6-OH

Catalog Number: EVT-14902421
CAS Number:
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-5'-C6-OH is synthesized from thalidomide through metabolic processes primarily involving cytochrome P450 enzymes in the liver. This compound falls under the category of pharmaceuticals known as immunomodulatory drugs. Its classification is significant in understanding its mechanism of action, which involves interactions with specific proteins in the ubiquitin-proteasome pathway.

Synthesis Analysis

Methods and Technical Details

The synthesis of thalidomide-5'-C6-OH can be achieved through various methods, often involving the hydroxylation of thalidomide. One reported method includes the use of human liver microsomes fortified with NADPH, which facilitates the conversion of thalidomide into its hydroxylated metabolites, including thalidomide-5'-C6-OH .

A typical synthetic route involves:

  1. Preparation of Reaction Mixture: Thalidomide is dissolved in a suitable solvent, such as dimethylformamide.
  2. Addition of Enzymatic Components: Human liver microsomes and NADPH are added to initiate the metabolic reaction.
  3. Incubation: The mixture is incubated at 37°C for a specified duration to allow for enzymatic conversion.
  4. Extraction and Purification: The resulting products are extracted using organic solvents and purified through techniques such as high-performance liquid chromatography.

This method has shown to yield significant amounts of 5'-hydroxythalidomide alongside other metabolites .

Molecular Structure Analysis

Structure and Data

Thalidomide-5'-C6-OH has a molecular formula of C13H10N2O4, with a molecular weight of approximately 250.23 g/mol. Its structure features a phthalimide ring connected to an amino acid moiety, which is crucial for its biological activity.

The compound's structural characteristics can be represented as follows:

  • Phthalimide Core: Central to its structure, contributing to its binding properties.
  • Hydroxyl Group: The presence of the hydroxyl group at the 5' position significantly alters its pharmacokinetic properties compared to thalidomide.

Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-5'-C6-OH undergoes various chemical reactions that are critical for its biological activity. Notably, it participates in:

  • Hydroxylation Reactions: These reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of 5'-hydroxythalidomide from thalidomide.
  • Ubiquitination Processes: The compound interacts with cereblon (CRBN), a substrate receptor in the CUL4-RING E3 ubiquitin ligase complex, leading to targeted protein degradation .

These reactions play a pivotal role in modulating cellular pathways involved in inflammation and cancer progression.

Mechanism of Action

Process and Data

Thalidomide-5'-C6-OH exerts its effects primarily through its interaction with cereblon, which alters substrate specificity within the ubiquitin-proteasome system. This interaction leads to:

  • Degradation of Specific Proteins: Proteins such as promyelocytic leukemia zinc finger (PLZF) are targeted for degradation, impacting cellular signaling pathways related to cell growth and differentiation .
  • Immunomodulation: By influencing cytokine production and immune cell activity, thalidomide derivatives can enhance or suppress immune responses depending on the context.

Research indicates that both thalidomide and its hydroxylated derivatives can induce teratogenic effects through similar mechanisms involving CRBN .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 260–262°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Analytical methods such as infrared spectroscopy and nuclear magnetic resonance provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

Thalidomide-5'-C6-OH has several applications in scientific research and clinical settings:

  • Cancer Therapy: Used in treating multiple myeloma due to its antiangiogenic properties.
  • Autoimmune Disorders: Investigated for potential benefits in conditions like lupus erythematosus.
  • Teratogenic Studies: Serves as a model compound for studying developmental toxicity mechanisms related to drug exposure during pregnancy.

The ongoing research into thalidomide derivatives continues to reveal new therapeutic potentials while addressing safety concerns associated with their use .

Introduction to Targeted Protein Degradation Modulators

Historical Evolution of Thalidomide Derivatives in Molecular Pharmacology

The journey of thalidomide from infamous teratogen to molecular tool represents one of pharmacology's most remarkable transformations. Originally developed in the 1950s as a sedative, thalidomide was withdrawn due to devastating teratogenic effects but later repurposed for treating erythema nodosum leprosum and multiple myeloma. This therapeutic rebirth paved the way for mechanistic investigations that ultimately revealed cereblon (CRBN) as its primary biological target in 2010 [2] [6]. Researchers identified that thalidomide binds CRBN, a substrate receptor component of the CRL4 ubiquitin ligase complex (Cullin-RING Ligase 4), thereby modulating its specificity toward "neosubstrates" [6].

This pivotal discovery illuminated the molecular basis for both thalidomide's therapeutic effects and its teratogenicity, while simultaneously opening new horizons for rational drug design. Structural studies revealed that the glutarimide moiety of thalidomide inserts into the tri-Trp pocket of CRBN, establishing critical hydrogen bonds with His380 and Trp386. Meanwhile, the phthalimide ring projects outward, available for chemical modification [6]. This understanding catalyzed the development of second-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which exhibited improved potency and selectivity profiles compared to the parent compound. The evolution continued with functionalized derivatives designed explicitly as building blocks for PROTACs, featuring strategic modifications such as amine or hydroxyl groups at specific positions on the phthalimide ring to enable linker attachment while preserving CRBN-binding activity [8] [9]. These modifications transformed thalidomide's legacy from a cautionary tale into a cornerstone of modern TPD technology.

Table 1: Evolution of Thalidomide-Based Compounds in Targeted Protein Degradation

Compound GenerationKey RepresentativesStructural FeaturesPrimary Applications
First GenerationThalidomideUnmodified phthalimide-glutarimide structureLeprosy, multiple myeloma
Second Generation (IMiDs)Lenalidomide, PomalidomideAmino modification at position 4 (lenalidomide), enhanced bindingHematological malignancies
Functionalized PROTAC Building Blocks5-Aminothalidomide, Thalidomide-5-OH, Thalidomide-5'-C6-OHC5/C6 functionalization with amines or hydroxyl groups for linker conjugationCustomizable PROTAC design, reduced off-target degradation

Role of E3 Ubiquitin Ligase Ligands in PROTAC Design

PROTACs function as molecular matchmakers, inducing proximity between an E3 ubiquitin ligase and a target protein slated for degradation. This ternary complex formation enables the transfer of ubiquitin chains to the target protein, marking it for destruction by the proteasome. The choice of E3 ligase ligand profoundly influences PROTAC efficacy, selectivity, and pharmacological properties [3] [7]. Among over 600 human E3 ligases, only a select few have been successfully leveraged in PROTACs, with CRBN and VHL (von Hippel-Lindau) accounting for the vast majority of current designs [3].

CRBN ligands, particularly thalidomide derivatives, offer distinct advantages in PROTAC engineering. The small molecular weight of thalidomide-based ligands (typically <400 Da) helps maintain reasonable overall PROTAC size, potentially enhancing cell permeability and bioavailability. Furthermore, CRBN exhibits ubiquitous tissue expression, making it suitable for degrading targets across diverse cell types [2] [6]. Structurally, CRBN ligands bind to a well-defined pocket, enabling rational optimization. The plasticity of CRBN's substrate recognition allows it to accommodate diverse neosubstrates depending on the bound ligand, providing versatility in PROTAC-mediated target engagement [6].

However, the field faces challenges requiring diversification beyond CRBN and VHL. These include potential ligase-dependent resistance mechanisms and the need for tissue-specific degradation. Expanding the E3 ligase repertoire could address these limitations, as evidenced by research showing that different E3 ligases exhibit variable degradation efficiency against specific targets [3] [10]. Recent systematic analyses have identified at least 76 E3 ligases with high potential for PROTAC engagement based on criteria including ligandability, expression patterns, and protein-protein interaction characteristics [3]. Despite this expanding landscape, CRBN ligands remain indispensable workhorses due to their well-established chemistry, predictable binding modes, and proven clinical translatability in IMiD-based therapies.

Table 2: Key E3 Ubiquitin Ligases Utilized in PROTAC Development

E3 LigaseNatural Substrate(s)Ligand TypeAdvantagesLimitations
CRBNIKZF1/3, CK1α, SALL4Thalidomide derivatives (e.g., Thalidomide-5'-C6-OH)Small ligands, ubiquitous expression, proven clinical relevancePotential off-target degradation of zinc-finger proteins
VHLHIF-1αPeptidomimetics (e.g., VH032)Well-characterized binding, high-affinity ligandsLarger ligand size, potential hypoxia-related effects
MDM2p53cis-Imidazoline derivatives (e.g., Nutlin)Oncogene relevance, small-molecule ligandsLimited to specific cancer contexts
IAPsCaspasesBestatin derivativesPotential pro-apoptotic effectsComplex biology, potential off-target effects

Emergence of Thalidomide-5'-C6-OH as a Functionalized Degrader Building Block

Thalidomide-5'-C6-OH (C₁₉H₂₂N₂O₅, MW 358.394 g/mol) represents a strategically optimized cereblon ligand specifically engineered for PROTAC synthesis. Its structure features a six-carbon hydroxy-terminated alkyl chain attached to the C5' position of the phthalimide ring, providing an optimal functional handle for linker conjugation while maintaining high-affinity binding to CRBN [1] [4]. The molecular design addresses key limitations of earlier derivatives: the extended C6 spacer provides enhanced flexibility and spatial reach, enabling more effective ternary complex formation between CRBN, the PROTAC, and diverse target proteins [9] [10].

The synthesis and application of Thalidomide-5'-C6-OH follow straightforward chemical pathways. The terminal primary hydroxyl group (-OH) readily undergoes standard conjugation chemistry, including esterification, ether formation, or carbamate formation, allowing connection to various target protein ligands via appropriate linkers. This functional group compatibility streamlines PROTAC assembly and diversification. Commercial availability with high purity (≥95% by HPLC) and defined storage conditions (refrigerated) ensures reliability for research applications [1] [4]. The compound's stability profile (12-month shelf life) further enhances its utility as a building block for PROTAC development pipelines.

The strategic positioning of the linker attachment point at C5' via a hexyl spacer offers significant advantages over C4- or C5-modified analogs. This design minimizes interference with the critical glutarimide-CRBN binding interactions, preserving nanomolar affinity [8] [9]. Furthermore, modifications at the C5' position demonstrate reduced off-target degradation of zinc-finger transcription factors like SALL4, a concern associated with some clinical IMiDs [8]. This enhanced selectivity profile positions Thalidomide-5'-C6-OH as a superior starting point for developing degraders with improved safety margins. The compound exemplifies the trend toward functionally optimized E3 ligands where chemical modifications are rationally implemented to enhance PROTAC functionality beyond mere ligase engagement.

Properties

Product Name

Thalidomide-5'-C6-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexyl)isoindole-1,3-dione

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H22N2O5/c22-10-4-2-1-3-5-12-6-7-13-14(11-12)19(26)21(18(13)25)15-8-9-16(23)20-17(15)24/h6-7,11,15,22H,1-5,8-10H2,(H,20,23,24)

InChI Key

PQXGEHJDNUMLSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.